molecular formula C27H22ClN3O3S B2756306 N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide CAS No. 443905-56-4

N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2756306
CAS No.: 443905-56-4
M. Wt: 504
InChI Key: IFVICNJBRYSYTJ-UHFFFAOYSA-N
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Description

The compound N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide features a structurally complex architecture:

  • Arylacetamide backbone: The 4-chloro-2-(phenylcarbonyl)phenyl group introduces electron-withdrawing (chloro) and aromatic (phenylcarbonyl) substituents, influencing electronic properties and steric bulk.
  • Tetrahydroquinoline core: The 3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline moiety provides a bicyclic framework with electron-deficient (cyano) and sterically constrained (dimethyl) groups.
  • Sulfanyl linker: The thioether (-S-) bridge connects the acetamide and tetrahydroquinoline, modulating solubility and redox activity.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3S/c1-27(2)12-22-19(23(32)13-27)10-17(14-29)26(31-22)35-15-24(33)30-21-9-8-18(28)11-20(21)25(34)16-6-4-3-5-7-16/h3-11H,12-13,15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVICNJBRYSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C#N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a synthetic compound with significant potential in pharmacological research. Its complex structure suggests a variety of biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C27H22ClN3O3S
  • Molecular Weight : 504.0 g/mol
  • IUPAC Name : N-(2-benzoyl-4-chlorophenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
  • Purity : Typically 95% .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. The presence of the cyano group and the tetrahydroquinoline moiety suggests potential interactions with proteins involved in cellular signaling pathways. This interaction could lead to the modulation of pathways such as:

  • Apoptosis Pathways : Inducing programmed cell death in malignant cells.
  • Cell Cycle Regulation : Arresting cells in specific phases to prevent proliferation.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation,
Apoptosis InductionIncreased apoptosis in cancer cells,
Cell Cycle ArrestG1/S phase arrest observed ,

Study 1: Anticancer Efficacy

In a study published in Acta Crystallographica, researchers explored the structural features of related compounds and their biological implications. The study highlighted that modifications to the quinoline structure enhance anticancer activity through improved binding affinities to target proteins involved in tumor growth .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which tetrahydroquinoline derivatives induce apoptosis. The findings suggested that these compounds activate caspase pathways leading to cell death in various cancer cell lines . This supports the hypothesis that this compound may share similar mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

a. Tetrahydroquinoline vs. Thiadiazole
  • Target Compound: The tetrahydroquinoline core () offers a rigid, planar structure conducive to π-π stacking.
  • Thiadiazole Analogues: Compounds like 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide () replace the quinoline with a thiadiazole ring. This alters electronic density, reducing planarity but enhancing hydrogen-bonding capacity via nitrogen atoms. Biological Impact: Thiadiazole derivatives exhibit notable cytotoxicity (e.g., IC50 = 1.8 µM against Caco-2 cells), suggesting that heterocycle choice directly influences anticancer activity.
b. Benzothieno[2,3-d]pyrimidine Systems
  • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () replaces the tetrahydroquinoline with a fused benzothienopyrimidine.

Substituent Effects

a. Arylacetamide Modifications
  • Electron-Withdrawing Groups : The 4-chloro and phenylcarbonyl groups in the target compound enhance electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
  • Comparison with 4-Ethoxyphenyl Analogues: 2-[(3-Cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide () substitutes the phenylcarbonyl with an ethoxy group, reducing electron deficiency but improving solubility via oxygen’s polarity.
b. Sulfanyl vs. Oxygen Linkers
  • Oxygen-Linked Analogues: 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () replaces sulfur with oxygen, increasing polarity but reducing redox activity.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Bioactivity (IC50) Solubility
Target Compound Tetrahydroquinoline 4-Chloro, phenylcarbonyl, cyano Not reported Moderate (logP ~3)
7d (Thiadiazole derivative) Thiadiazole 4-Methoxyphenyl, fluorophenoxy 1.8 µM (Caco-2) Low (logP ~4)
Benzothienopyrimidine Benzothienopyrimidine 4-Methylphenyl, methoxy Anticancer (unspecified) High (logP ~2.5)
4-Ethoxyphenyl analogue Tetrahydroquinoline 4-Ethoxy, thiophen-2-yl Not reported High (logP ~2.8)

Key Observations :

  • Cytotoxicity: Thiadiazole derivatives () outperform quinoline-based compounds in vitro, likely due to enhanced hydrogen bonding.
  • Solubility : Oxygen-rich linkers (e.g., ethoxy) improve aqueous solubility, while sulfanyl groups balance lipophilicity.

Analytical Techniques

  • NMR Profiling : demonstrates that chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituents, aiding structural elucidation.
  • LC-MS/MS Dereplication : Molecular networking () can cluster the target compound with analogues based on fragmentation patterns (e.g., cosine scores >0.8 indicate structural similarity).

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the tetrahydroquinoline core under reflux with catalysts like palladium on carbon .
  • Sulfanyl Acetamide Coupling : Thiol-alkylation using sodium hydride in dimethylformamide (DMF) at 80–100°C to attach the sulfanyl-acetamide moiety .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, monitored by HPLC . Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and precise stoichiometry to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyano at C3, sulfanyl at C2) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ ion) to verify molecular formula .

Q. How do the functional groups influence this compound’s reactivity?

Key functional groups and their roles:

  • Sulfanyl (-S-) : Participates in nucleophilic substitutions or redox reactions, enabling derivatization .
  • Cyano (-CN) : Stabilizes adjacent carbonyl groups via electron-withdrawing effects, influencing tautomerism .
  • Amide (-CONH-) : Hydrogen-bonding capability affects solubility and target binding (e.g., enzyme active sites) .

Q. What are the recommended storage conditions to maintain stability?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Solubility : Dissolve in DMSO (10 mM stock) and avoid aqueous buffers with extreme pH (<3 or >10) to prevent hydrolysis .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Apply Design of Experiments (DoE) to variables:

  • Temperature : 80°C maximizes cyclocondensation yield (85%) vs. 60°C (50%) .
  • Catalyst Loading : 5 mol% Pd/C reduces reaction time by 40% without over-reduction .
  • Solvent Polarity : DMF outperforms THF in coupling steps due to better sulfanyl intermediate solubility .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

  • Cross-Validation : Compare 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Dynamic Effects : Assess tautomerization (e.g., keto-enol) via variable-temperature NMR .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-cyano derivatives) .

Q. What computational strategies predict this compound’s target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., kinase domains) to predict binding poses .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electronic properties (e.g., HOMO-LUMO gaps) . Validate predictions with SAR studies (e.g., methyl substitution at C7 enhances hydrophobic interactions) .

Q. How can metabolic stability be evaluated for pharmacokinetic profiling?

  • In Vitro : Liver microsomal assays (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
  • In Silico : Use SwissADME to predict logP (2.8 ± 0.3) and P-glycoprotein substrate likelihood .

Q. What strategies address low aqueous solubility in biological assays?

  • Co-Solvents : 10% β-cyclodextrin increases solubility 5-fold without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the amide group for hydrolytic activation .

Data Contradictions and Resolution

  • Example : Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 10 µM in MCF-7 cells):
    • Cause : Variability in cell passage number or assay incubation time .
    • Resolution : Standardize protocols (e.g., 48-hour exposure, passage 15–20) and include positive controls (e.g., doxorubicin) .

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